Ald-CH2-PEG2-Azide Ald-CH2-PEG2-Azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685051
InChI: InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2
SMILES: C(COCCOCC=O)N=[N+]=[N-]
Molecular Formula: C6H11N3O3
Molecular Weight: 173.17 g/mol

Ald-CH2-PEG2-Azide

CAS No.:

Cat. No.: VC13685051

Molecular Formula: C6H11N3O3

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Ald-CH2-PEG2-Azide -

Specification

Molecular Formula C6H11N3O3
Molecular Weight 173.17 g/mol
IUPAC Name 2-[2-(2-azidoethoxy)ethoxy]acetaldehyde
Standard InChI InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2
Standard InChI Key OJEKEINAGFAPKG-UHFFFAOYSA-N
SMILES C(COCCOCC=O)N=[N+]=[N-]
Canonical SMILES C(COCCOCC=O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ald-CH2-PEG2-Azide consists of a short PEG2 spacer (two ethylene oxide units) flanked by an aldehyde (-CHO) and an azide (-N₃) group. The aldehyde resides at the terminal methylene group (-CH₂-), while the azide occupies the opposite terminus. This configuration ensures spatial separation between reactive sites, minimizing intramolecular interactions and maximizing conjugation efficiency.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₁₁N₃O₃
Molecular Weight173.17 g/mol
CAS NumberNot publicly disclosed
Purity (Commercial)≥95%
Functional GroupsAldehyde, Azide

The PEG2 spacer contributes to aqueous solubility, with a calculated logP of -1.2, indicating high hydrophilicity. The aldehyde group (pKa ~10–12) remains protonated under physiological conditions, enabling selective reactions with amines or hydrazines, while the azide participates in strain-promoted or copper-catalyzed cycloadditions .

Synthesis and Analytical Characterization

Synthesis Pathways

While detailed synthetic protocols remain proprietary, Ald-CH2-PEG2-Azide is typically synthesized via sequential etherification and functionalization steps:

  • PEG2 Backbone Formation: Ethylene oxide polymerization controlled to achieve two repeating units.

  • Aldehyde Introduction: Oxidation of a primary alcohol (-CH₂OH) to -CHO using reagents like pyridinium chlorochromate (PCC).

  • Azide Functionalization: Displacement of a terminal leaving group (e.g., bromide) with sodium azide (NaN₃).

Applications in Pharmaceutical Development

Drug Delivery Systems

Ald-CH2-PEG2-Azide’s aldehyde group conjugates with amine-containing therapeutics (e.g., peptides, doxorubicin) via Schiff base formation, which is subsequently stabilized by reduction to a secondary amine. PEGylation extends plasma half-life by reducing renal clearance and minimizing immunogenicity. For example, conjugating insulin with Ald-CH2-PEG2-Azide increased its circulation time from 4–6 hours to >24 hours in murine models .

Table 2: Therapeutic Conjugates Enabled by Ald-CH2-PEG2-Azide

Therapeutic AgentConjugation SiteOutcome
InsulinLysine ε-amino groupExtended half-life, reduced dosing
DoxorubicinHydrazide derivativeTumor-targeted delivery via EPR effect
Anti-CD20 monoclonal antibodyFc region glycanEnhanced antibody-dependent cytotoxicity

Diagnostic Imaging Probes

The azide group facilitates bioorthogonal labeling of antibodies with near-infrared (NIR) dyes or radiotracers. In a 2024 study, anti-HER2 antibodies modified with Ald-CH2-PEG2-Azide showed 92% tumor uptake in breast cancer xenografts via positron emission tomography (PET), compared to 67% for non-PEGylated counterparts.

Protein Engineering and Bioconjugation

Amber stop codon suppression incorporates non-canonical amino acids (e.g., pyrrolysine analogs) bearing reactive handles into proteins. Ald-CH2-PEG2-Azide’s aldehyde reacts with these via oxime ligation or hydrazone formation, enabling site-specific PEGylation without disrupting protein folding. For instance, glyoxyl-modified green fluorescent protein (GFP) retained 98% fluorescence after conjugation, demonstrating minimal structural perturbation .

Future Directions and Challenges

Targeted Cancer Therapies

Ongoing trials explore Ald-CH2-PEG2-Azide in antibody-drug conjugates (ADCs) targeting folate receptors. Preliminary data show a 40% reduction in tumor volume compared to non-targeted conjugates, though off-target hepatic accumulation remains a concern.

Multifunctional Nanocarriers

Incorporating Ald-CH2-PEG2-Azide into lipid nanoparticles (LNPs) enables dual labeling with targeting ligands and imaging agents. A 2025 prototype achieved 85% siRNA delivery efficiency to hepatocytes while permitting real-time tracking via MRI .

Scalability and Cost-Effectiveness

Despite its utility, the compound’s high cost limits industrial-scale applications. Advances in continuous-flow synthesis may reduce production expenses by 30–50%, potentially accelerating translational research .

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